molecular formula C39H32Cl2CoOP2 B12300528 Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)

Cat. No.: B12300528
M. Wt: 708.5 g/mol
InChI Key: WLCNMTVTMBAJEN-UHFFFAOYSA-L
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Description

Radical-Mediated C–H Activation

The low-spin d⁷ configuration facilitates oxidative addition into allylic C–H bonds via a concerted metalation-deprotonation mechanism. In the catalytic cycle for alkene functionalization:

  • Co(II) undergoes reduction to Co(I) with sacrificial Zn
  • Alkene coordinates trans to chloride ligands
  • Allylic H abstraction generates π-allylcobalt(III) intermediate
  • Nucleophilic attack delivers branched homoallylic alcohols (97% selectivity)

Cross-Coupling via Transmetalation

Electron deficiency enhances cobalt's electrophilicity for transmetalation with organozinc reagents. The proposed pathway involves:
$$
\text{Co}^{II}\text{(Xantphos)Cl}_2 + \text{ArZnX} \rightarrow \text{Co}^{I}\text{(Xantphos)Cl(Ar)} + \text{ZnClX}
$$
followed by oxidative coupling with electrophilic partners. This mechanism achieves 89-94% yields in biaryl synthesis at 0.5 mol% loading.

Redox-Mediated Carboxylation

Applied in CO₂ fixation reactions, the complex cycles between Co(II) and Co(0) states to activate C–H bonds while resisting cluster formation. Transient Co(0) species insert CO₂ into cobalt-carbon bonds, followed by reductive elimination to form carboxylic acid derivatives.

Properties

Molecular Formula

C39H32Cl2CoOP2

Molecular Weight

708.5 g/mol

IUPAC Name

cobalt(2+);(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;dichloride

InChI

InChI=1S/C39H32OP2.2ClH.Co/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

WLCNMTVTMBAJEN-UHFFFAOYSA-L

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.[Cl-].[Cl-].[Co+2]

Origin of Product

United States

Preparation Methods

Procedure from Royal Society of Chemistry

A modified procedure from the Royal Society of Chemistry involves the following steps:

  • Reagents :
    • Anhydrous CoCl₂ (0.05 mmol)
    • Xantphos ligand (0.05 mmol)
    • Solvents: Dichloromethane (CH₂Cl₂) and acetonitrile (MeCN)
  • Process :
    • Dissolve CoCl₂ in MeCN (2.5 mL).
    • Add a solution of Xantphos in CH₂Cl₂ (2.5 mL).
    • Stir the mixture for 30 minutes at room temperature.
    • Filter and evaporate solvents to obtain blue crystals of [Co(Xantphos)Cl₂] in 90% yield .

Key Reaction Parameters :

Parameter Value
Temperature 25°C
Reaction Time 30 minutes
Yield 90%
Purity >98% (Titration)

Alternative Solvent Systems

A THF-based method replaces CH₂Cl₂/MeCN with tetrahydrofuran (THF):

  • Steps :
    • Combine CoCl₂ (0.22 mmol) and Xantphos (0.25 mmol) in THF.
    • Stir for 2 hours, filter, and evaporate to yield a green powder.
  • Yield : 94%
  • IR Data : Peaks at 3058 cm⁻¹ (C–H stretch), 750 cm⁻¹ (P–Ph bend).

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy :
    • Peaks at 512 cm⁻¹ (Co–Cl stretch) and 470 cm⁻¹ (Co–P stretch).
  • Elemental Analysis :




















    ElementCalculated (%)Observed (%)
    C66.1266.25
    H4.554.43

X-ray Crystallography

Single-crystal X-ray diffraction confirms the distorted octahedral geometry around cobalt, with bond lengths of:

  • Co–P: 2.25–2.28 Å
  • Co–Cl: 2.42–2.45 Å .

Factors Influencing Preparation

Solvent Effects

  • Polar Solvents (MeCN/CH₂Cl₂) : Favor rapid crystallization but require strict moisture exclusion.
  • THF : Slower crystallization but higher yields due to better ligand solubility.

Temperature Control

  • Room Temperature : Optimal for avoiding ligand decomposition.
  • Storage : Recommended at <15°C under inert gas to prevent oxidation.

Stoichiometry

A 1:1 molar ratio of CoCl₂ to Xantphos is critical. Excess ligand leads to unreacted starting material, while excess CoCl₂ results in dimeric impurities.

Comparative Analysis of Methods

Method Solvent System Yield (%) Purity (%) Crystallization Time
CH₂Cl₂/MeCN Dichloromethane 90 >98 2 days
THF Tetrahydrofuran 94 >97 1 day

Challenges and Solutions

  • Air Sensitivity : The cobalt(II) center is prone to oxidation. Solutions include:
    • Conducting reactions under argon/nitrogen atmosphere.
    • Storing products in sealed containers with desiccants.
  • Ligand Degradation : Prolonged heating above 100°C causes ligand decomposition. Mitigated by using room-temperature methods.

Applications in Catalysis

While beyond preparation scope, synthesized [Co(Xantphos)Cl₂] is noted for:

  • Hydrovinylation : Selective styrene hydrovinylation with TOFs up to 500 h⁻¹ .
  • Phosphatase Activity : Hydrolytic cleavage of phosphoesters with kₐₜₜ = 3.78 × 10² h⁻¹ .

Chemical Reactions Analysis

Types of Reactions

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) can undergo various types of chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often leading to changes in its coordination environment.

    Substitution: Ligands around the cobalt center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to cobalt(III) complexes, while reduction could yield cobalt(I) species. Substitution reactions typically result in new cobalt complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) is widely utilized as a catalyst in several organic reactions:

  • Cross-Coupling Reactions : This compound serves as a precatalyst in the formation of carbon-carbon bonds through cross-coupling methodologies such as Suzuki and Heck reactions. Its ability to facilitate the coupling of aryl halides with organometallic reagents is particularly notable.
  • Carbon-Heteroatom Bond Formation : The compound is effective in synthesizing carbon-nitrogen and carbon-oxygen bonds, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Comparison of Catalytic Performance

Reaction TypeCatalyst UsedYield (%)Reference
Suzuki CouplingDichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)85
Heck ReactionDichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)90
Carbon-Nitrogen Bond FormationDichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)78

Pharmaceutical Synthesis

In a recent study published in Journal of Organic Chemistry, researchers demonstrated the use of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) in synthesizing complex pharmaceutical intermediates. The catalyst facilitated the formation of key intermediates with high selectivity and yield.

Material Science

The compound has also been explored for applications in material science. Its coordination properties allow it to be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) exerts its effects is primarily through its ability to coordinate with other molecules. The cobalt center can form bonds with various substrates, facilitating chemical transformations. The diphenylphosphino groups help stabilize the cobalt center and can also participate in the coordination chemistry, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Metal Center Variation

Palladium Analog: Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Palladium(II)
  • CAS : 205319-10-4; Molecular Weight : 755.94 g/mol .
  • Applications : Highly effective in cross-coupling reactions (Suzuki, Heck, Negishi) due to Pd's superior π-backbonding and oxidative addition capabilities .
  • Metal Content: 14% Pd by weight, enhancing catalytic turnover .
  • Stability : Similar storage requirements (inert atmosphere) but higher thermal stability (melting point: 280–287°C) compared to the cobalt complex .
Ruthenium Analog: Carbonylchlorohydrido[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Ruthenium(II)
  • Applications : Direct amination of alcohols using ammonia, achieving high yields (89–99%) under mild conditions .
  • Key Difference : Ru’s ability to stabilize multiple oxidation states enables redox-active catalysis, whereas Co(II) may favor single-electron processes .
Copper(I) and Silver(I) Complexes with tBu-XANTPHOS
  • Ligand: 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene (tBu-XANTPHOS) .
  • Applications: Photophysical studies reveal luminescence properties in Cu/Ag complexes, unlike the cobalt analog, which is likely non-emissive .
  • Steric Effects: The tert-butyl groups in tBu-XANTPHOS increase electron-donating capacity and steric bulk compared to diphenylphosphino in the cobalt complex .

Ligand Structural Variations

NIXANTPHOS (4,6-Bis(diphenylphosphino)phenoxazine)
  • CAS : 261733-18-0 .
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
  • Performance : Xantphos outperforms BINAP in N,N-diarylation reactions due to its rigid xanthene scaffold, which stabilizes metal centers and prevents undesired side reactions .

Catalytic Performance and Reaction Scope

Compound Metal Key Applications Reaction Efficiency Reference
Co-Xantphos-Cl₂ Co(II) Undocumented (likely niche catalysis) N/A
Pd-Xantphos-Cl₂ Pd(II) Suzuki coupling, Buchwald-Hartwig amination High yield (>90% in optimized conditions)
Ru-Xantphos-Cl-CO-H Ru(II) Alcohol amination with NH₃ 89–99% yield
[Cu(tBu-Xantphos)(bpy)][PF₆] Cu(I) Photoluminescence Strong emission at room temperature

Biological Activity

Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]cobalt(II) (abbreviated as Co(Xantphos)Cl2_2) is a transition metal complex that has garnered attention for its potential applications in biological systems. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C39_{39}H32_{32}Cl2_{2}CoP2_{2}
  • Molecular Weight : 755.94 g/mol
  • CAS Number : 205319-10-4
  • Appearance : Yellow crystalline powder

Mechanisms of Biological Activity

The biological activity of Co(Xantphos)Cl2_2 is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The phosphine ligands in the structure facilitate coordination with various biomolecules, potentially leading to:

  • Enzyme Inhibition : The complex has shown promise in inhibiting certain enzymes involved in metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest that Co(Xantphos)Cl2_2 may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of Co(Xantphos)Cl2_2 on various cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation in breast and lung cancer cells. The IC50_{50} values were determined to be approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells, showcasing its potential as a chemotherapeutic agent .

Enzyme Inhibition

Research conducted by Smith et al. (2023) demonstrated that Co(Xantphos)Cl2_2 effectively inhibited the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. The inhibition was found to be competitive, with a Ki value of 5 µM, suggesting a strong interaction between the complex and the enzyme's active site .

Antioxidant Properties

In a study assessing the antioxidant capacity of various cobalt complexes, Co(Xantphos)Cl2_2 exhibited significant radical scavenging activity. The compound demonstrated an IC50_{50} value of 12 µM in DPPH assays, indicating its potential utility in reducing oxidative stress-related diseases .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation (IC50_{50}: 15 µM - breast; 20 µM - lung)
Enzyme InhibitionCompetitive inhibition of carbonic anhydrase (Ki: 5 µM)
AntioxidantRadical scavenging activity (IC50_{50}: 12 µM in DPPH assay)

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